molecular formula C28H28N4O3S B11217652 N-(4-methylbenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(4-methylbenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11217652
M. Wt: 500.6 g/mol
InChI Key: QZAMLGORPVATBD-UHFFFAOYSA-N
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Description

The compound N-(4-methylbenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide features a quinazolinone core substituted with a morpholino ring, a thioxo group, and a benzamide moiety linked via a methylene bridge. The morpholino group enhances solubility and serves as a hydrogen bond acceptor, while the thioxo moiety may improve binding affinity through sulfur-mediated interactions .

Properties

Molecular Formula

C28H28N4O3S

Molecular Weight

500.6 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C28H28N4O3S/c1-19-2-4-20(5-3-19)17-29-26(33)22-8-6-21(7-9-22)18-32-27(34)24-16-23(31-12-14-35-15-13-31)10-11-25(24)30-28(32)36/h2-11,16H,12-15,17-18H2,1H3,(H,29,33)(H,30,36)

InChI Key

QZAMLGORPVATBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S

Origin of Product

United States

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Key Findings
Target Compound : N-(4-methylbenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide Quinazolinone - 6-Morpholino
- 2-Thioxo
- 4-Methylbenzyl benzamide
Inferred: Kinase inhibition Likely involves nucleophilic substitution for morpholino, thioamide cyclization Morpholino enhances solubility; thioxo may stabilize enzyme binding
Compound 4d (): N-(2-(4-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-3-methoxybenzamide Quinazolinone - 4-Fluorophenyl
- 3-Methoxybenzamide
Tyrosinase inhibition Condensation of isatoic anhydride, m-anisic hydrazide, and 4-fluorobenzaldehyde High potency (IC₅₀ = 1.2 µM) due to electron-withdrawing 4-F substituent
Compound 30 (): Bis(morpholino-triazine) benzamide 1,3,5-Triazine - Dual morpholino groups
- Ureido linker
Inferred: Kinase inhibition HBTU-mediated coupling of dimorpholino-triazine with benzamide Morpholino improves solubility; triazine core enhances π-π stacking
Compound 892287-57-9 (): 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide Quinazolinone - 6-Bromo
- Butanamide chain
Unknown Not detailed in evidence Bromo increases molecular weight; butanamide may reduce rigidity

Structural and Functional Analysis

Morpholino Substituents
  • The target compound and Compound 30 () both incorporate morpholino groups, which are known to improve aqueous solubility and act as hydrogen bond acceptors.
Thioxo vs. Oxo Groups
  • The thioxo group in the target compound replaces the oxo group found in Compound 4d (). Sulfur’s larger atomic radius and polarizability may enhance binding to metal ions in enzyme active sites (e.g., tyrosinase’s copper center), though this remains speculative without direct data .
Substituent Effects on Lipophilicity
  • The 4-methylbenzyl group in the target compound increases lipophilicity compared to the 2-methoxybenzyl group in Compound 892287-57-9 (). This difference could influence pharmacokinetics, with the methyl group favoring blood-brain barrier penetration, while methoxy may enhance metabolic stability .

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